molecular formula C13H14N6O3S B13370315 6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid

6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid

Cat. No.: B13370315
M. Wt: 334.36 g/mol
InChI Key: VBTCWHRRCCZQBC-UHFFFAOYSA-N
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Description

6-butyl-6H-[1,2,4]triazolo[3’,4’:5,1][1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid is a complex heterocyclic compound It features a unique structure that combines multiple nitrogen-containing rings, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-6H-[1,2,4]triazolo[3’,4’:5,1][1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the triazole and benzimidazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-butyl-6H-[1,2,4]triazolo[3’,4’:5,1][1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted triazole or benzimidazole compounds.

Scientific Research Applications

6-butyl-6H-[1,2,4]triazolo[3’,4’:5,1][1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It shows promise in the development of new drugs due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-butyl-6H-[1,2,4]triazolo[3’,4’:5,1][1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-triazolo[4,3-a]pyrazine
  • 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine

Uniqueness

6-butyl-6H-[1,2,4]triazolo[3’,4’:5,1][1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid is unique due to its specific combination of triazole and benzimidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N6O3S

Molecular Weight

334.36 g/mol

IUPAC Name

8-butyl-1,8,10,11,13,14-hexazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,9,12,14-hexaene-12-sulfonic acid

InChI

InChI=1S/C13H14N6O3S/c1-2-3-8-17-9-6-4-5-7-10(9)18-11-14-15-13(23(20,21)22)19(11)16-12(17)18/h4-7H,2-3,8H2,1H3,(H,20,21,22)

InChI Key

VBTCWHRRCCZQBC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NN4C3=NN=C4S(=O)(=O)O

Origin of Product

United States

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